

A Technical Guide to the Physical and Chemical Properties of Pyridine-d5

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Compound of Interest

Compound Name: Pyridine-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C_5D_5N), also known as pentadeuteropyridine, is the deuterated isotopologue of pyridine.[1] In this compound, all five hydrogen atoms on the aromatic ring are replaced with deuterium atoms.[2] This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[3] Its properties are also of significant interest in mechanistic studies, drug metabolism, and the synthesis of labeled compounds.[4] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of **Pyridine-d5**, along with relevant experimental methodologies.

Core Physical and Chemical Properties

Pyridine-d5 is a colorless liquid with a characteristic, disagreeable odor.[5] It is a stable, yet hygroscopic, heterocyclic aromatic compound.[6] Its fundamental properties are largely similar to that of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	2,3,4,5,6-pentadeuteriopyridine	[1]
Molecular Formula	C ₅ D ₅ N	[7]
Molecular Weight	84.13 g/mol	[1] [8] [9]
Density	1.05 g/mL at 25 °C	[3] [4]
Boiling Point	114.4 - 116 °C	[4] [6]
Melting Point	-41 °C to -42 °C	[10] [11]
Flash Point	17 - 20 °C (62.6 - 68 °F)	[4] [12]
Refractive Index (n _{20/D})	1.506 - 1.5077	[4] [8]
Vapor Pressure	26.7 hPa at 25 °C	[4]
pH	8.5 (0.2 g/L solution)	

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene. | [\[5\]](#)[\[10\]](#) |

Isotopic Purity and Stability

The utility of **Pyridine-d₅**, especially in NMR spectroscopy, is critically dependent on its isotopic purity. Commercial grades are typically available with high levels of deuterium enrichment.

Table 2: Commercial Purity Specifications

Specification	Typical Value	Source(s)
Isotopic Purity (Atom % D)	≥99.5% to ≥99.94%	[3] [9]
Chemical Purity (CP/GC)	≥99.0% to ≥99.5%	[6] [9]

| Water Content | ≤0.02% to ≤0.1% | [\[12\]](#)[\[13\]](#) |

For optimal stability, **Pyridine-d5** should be stored at room temperature in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere due to its hygroscopic nature.[\[6\]](#)[\[9\]](#)[\[14\]](#)

Spectroscopic Profile

The spectroscopic characteristics of **Pyridine-d5** are fundamental to its application and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

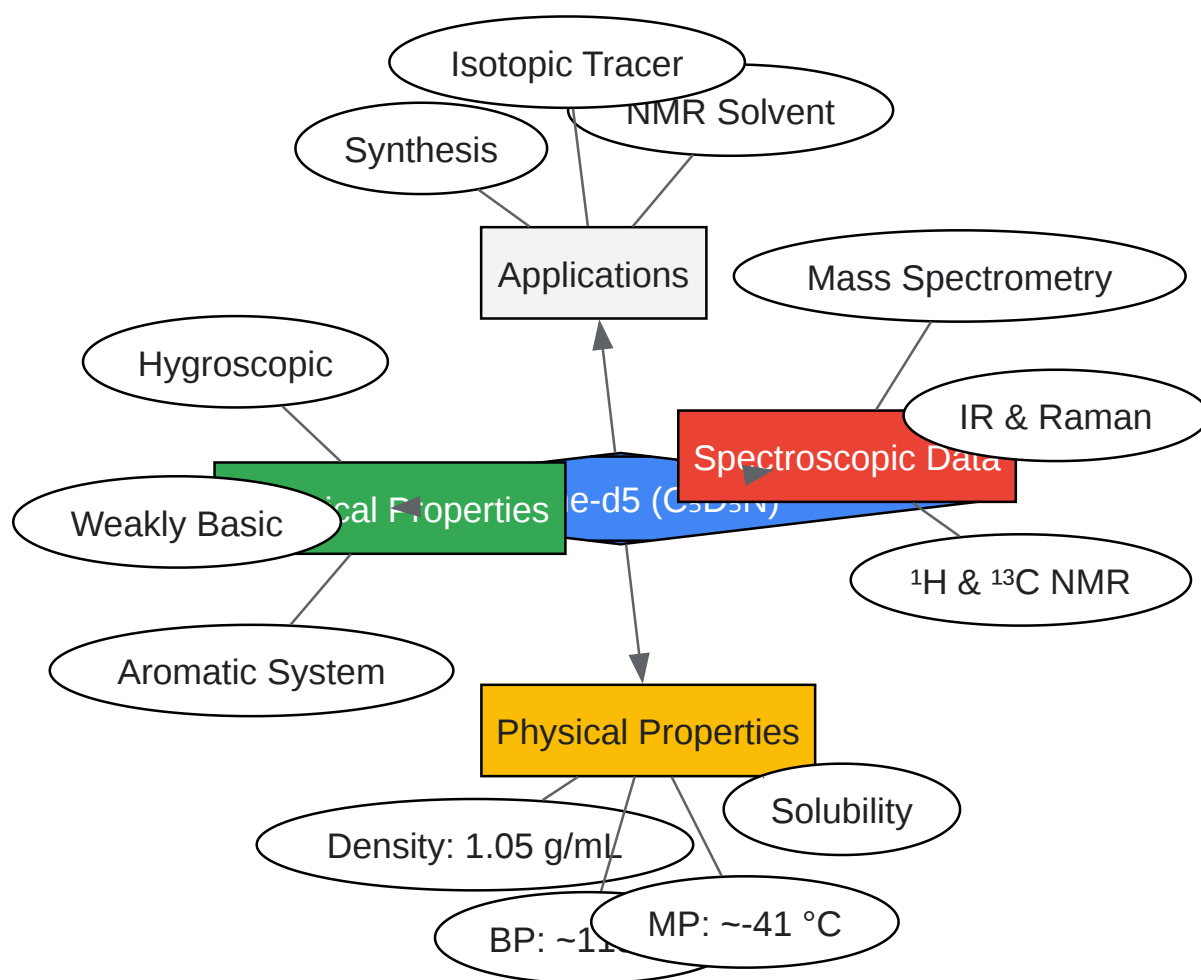
Pyridine-d5 is predominantly used as an NMR solvent, particularly for analytes that require a basic or aromatic solvent system.[\[3\]](#) Its key advantage is the near-complete absence of proton signals, which allows for the unambiguous observation of analyte signals.[\[15\]](#) The very low intensity residual proton signals can be used as a reference.

Table 3: Typical Residual NMR Chemical Shifts

Nucleus	Position	Chemical Shift (ppm)	Source(s)
¹ H	H-2/6 (α)	~8.74	[15]
	H-4 (γ)	~7.58	[15]
	H-3/5 (β)	~7.22	[15]
¹³ C	C-1 (α)	~149.5	[8]
	C-2 (β)	~123.5	[8]

| | C-3 (γ) | ~135.5 |[\[8\]](#) |

The logical relationship between the molecular structure of **Pyridine-d5** and its key characteristics is outlined below.



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Caption: Core properties and applications of **Pyridine-d5**.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for confirming the structure of **Pyridine-d5**. The complete Infrared and Raman spectra have been recorded and assigned, with the observed frequency shifts compared to non-deuterated pyridine providing definitive evidence of deuteration.[5][16][17] These techniques are crucial for quality control and for studying intermolecular interactions, such as hydrogen bonding with surface silanol groups.[18]

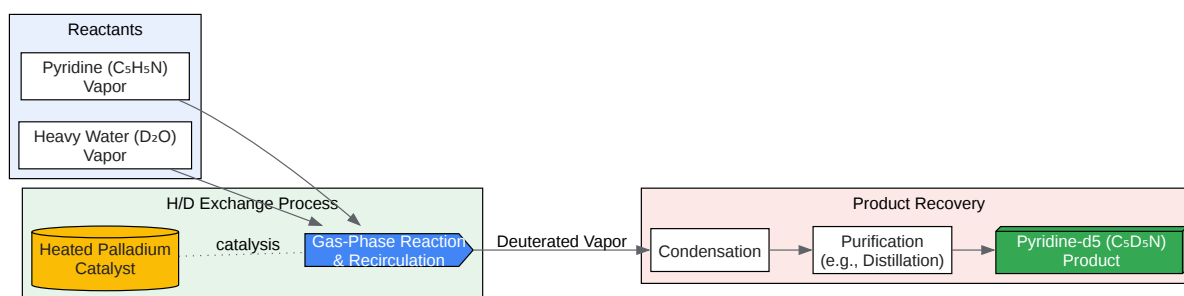
Experimental Protocols

Synthesis of Pyridine-d5

A common and effective method for preparing **Pyridine-d5** is through a palladium-catalyzed hydrogen/deuterium (H/D) exchange reaction.[3][17]

Methodology:

- Catalyst Preparation: A suitable palladium catalyst (e.g., palladium on alumina) is activated.
- Reaction Setup: The catalyst is placed in a reaction vessel that can be heated.
- H/D Exchange: Pyridine vapor is passed over the heated catalyst in the presence of a deuterium source, typically heavy water (D_2O) vapor.[17]
- Recirculation: The gas-phase mixture is often recirculated over the catalyst to maximize the degree of deuteration.
- Condensation and Collection: The deuterated pyridine vapor is cooled and condensed to a liquid.
- Purification: The collected liquid is purified, typically by distillation, to remove any residual water and non-deuterated or partially deuterated pyridine.



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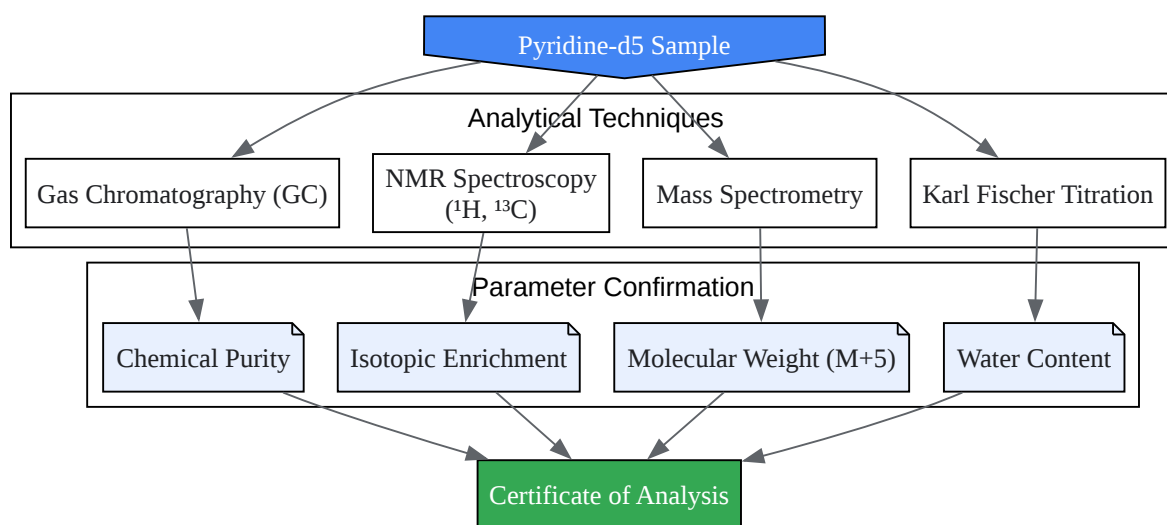
Caption: Workflow for the synthesis of **Pyridine-d5**.

Quality Control and Characterization Workflow

Confirming the identity, chemical purity, and isotopic enrichment of **Pyridine-d5** is essential. A multi-technique approach is standard.

Methodology:

- Gas Chromatography (GC): The chemical purity is determined by GC, which separates volatile impurities. A purity of >99% is typical.[\[6\]](#)
- NMR Spectroscopy: ^1H NMR is used to determine the isotopic purity by integrating the residual proton signals against a known standard. ^{13}C NMR confirms the carbon backbone.
- Mass Spectrometry (MS): MS confirms the molecular weight, showing a mass shift of +5 compared to non-deuterated pyridine.
- Karl Fischer Titration: This method is used to precisely quantify the water content.[\[12\]](#)[\[13\]](#)
- FTIR Spectroscopy: FTIR is used to confirm the identity of the compound by comparing its vibrational spectrum to a reference spectrum, verifying the presence of C-D bonds.



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Caption: Standard workflow for **Pyridine-d5** characterization.

Applications in Research and Development

Beyond its primary role as an NMR solvent, **Pyridine-d5** is utilized in several advanced applications:

- **Mechanistic Studies:** The kinetic isotope effect associated with the C-D bond can be exploited to probe reaction mechanisms.
- **Drug Metabolism and Pharmacokinetics (DMPK):** Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their co-eluting properties and distinct mass.
- **Material Science:** It serves as a probe molecule to investigate the structure and pore shapes of materials using solid-state ²H NMR.[19][20]
- **Synthesis:** It is used as a deuterated building block or a non-interfering basic solvent in the synthesis of complex labeled molecules.[5][21]

Safety and Handling

Pyridine-d5 shares the same hazards as pyridine. It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1]

- GHS Hazard Codes: H225, H302, H312, H315, H319, H332.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

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